NNN'N'-TETRAKIS(2-METHYLPROPYL)PENTANEDIAMIDE
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Overview
Description
NNN’N’-TETRAKIS(2-METHYLPROPYL)PENTANEDIAMIDE: is a chemical compound known for its unique structure and properties. It is also referred to by its IUPAC name, N1,N~1~,N~3~,N~3~-tetraisobutylmalonamide . This compound is used in various scientific research applications due to its distinctive chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NNN’N’-TETRAKIS(2-METHYLPROPYL)PENTANEDIAMIDE typically involves the reaction of malonamide with isobutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: NNN’N’-TETRAKIS(2-METHYLPROPYL)PENTANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
NNN’N’-TETRAKIS(2-METHYLPROPYL)PENTANEDIAMIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Mechanism of Action
The mechanism by which NNN’N’-TETRAKIS(2-METHYLPROPYL)PENTANEDIAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that influence various biochemical processes. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
- N,N,N’N’-tetra-butyl-3-oxa-pentanediamide (TBOPDA)
- N,N,N’N’-tetra-(2-methylpropyl)-3-oxa-pentanediamide (TMPOPDA)
- N,N,N’N’-tetra-hexyl-3-oxa-pentanediamide (THOPDA)
- N,N,N’N’-tetra-(2-ethylhexyl)-3-oxa-pentanediamide (TEHOPDA)
Uniqueness: NNN’N’-TETRAKIS(2-METHYLPROPYL)PENTANEDIAMIDE is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its versatility in undergoing various chemical reactions make it a valuable compound in scientific research .
Properties
IUPAC Name |
N,N,N',N'-tetrakis(2-methylpropyl)pentanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42N2O2/c1-16(2)12-22(13-17(3)4)20(24)10-9-11-21(25)23(14-18(5)6)15-19(7)8/h16-19H,9-15H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIATZVHGWHJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)CCCC(=O)N(CC(C)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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